molecular formula C10H5BrClN3 B14773338 1-(2-Bromo-phenyl)-5-chloro-1H-pyrazole-4-carbonitrile CAS No. 1269292-36-5

1-(2-Bromo-phenyl)-5-chloro-1H-pyrazole-4-carbonitrile

Cat. No.: B14773338
CAS No.: 1269292-36-5
M. Wt: 282.52 g/mol
InChI Key: XMBKGBLSDGNGEI-UHFFFAOYSA-N
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Description

1-(2-Bromo-phenyl)-5-chloro-1H-pyrazole-4-carbonitrile is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromine atom attached to a phenyl ring, a chlorine atom attached to the pyrazole ring, and a nitrile group at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-phenyl)-5-chloro-1H-pyrazole-4-carbonitrile typically involves the reaction of 2-bromoaniline with ethyl 2-chloroacetoacetate to form an intermediate, which is then cyclized to produce the pyrazole ring. The nitrile group is introduced through a subsequent reaction with a suitable nitrile source under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-phenyl)-5-chloro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide, potassium tert-butoxide, or Grignard reagents under reflux conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-(2-Bromo-phenyl)-5-chloro-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-phenyl)-5-chloro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the nitrile group, contribute to its reactivity and binding affinity to biological molecules. The compound can inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-(2-Bromo-phenyl)-3-chloro-1H-pyrazole-4-carbonitrile
  • 1-(2-Bromo-phenyl)-5-fluoro-1H-pyrazole-4-carbonitrile
  • 1-(2-Bromo-phenyl)-5-chloro-1H-pyrazole-3-carbonitrile

Comparison: 1-(2-Bromo-phenyl)-5-chloro-1H-pyrazole-4-carbonitrile is unique due to the specific positioning of the bromine, chlorine, and nitrile groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.

Properties

CAS No.

1269292-36-5

Molecular Formula

C10H5BrClN3

Molecular Weight

282.52 g/mol

IUPAC Name

1-(2-bromophenyl)-5-chloropyrazole-4-carbonitrile

InChI

InChI=1S/C10H5BrClN3/c11-8-3-1-2-4-9(8)15-10(12)7(5-13)6-14-15/h1-4,6H

InChI Key

XMBKGBLSDGNGEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)Cl)Br

Origin of Product

United States

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